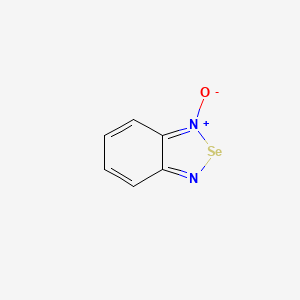

1-Oxo-2,1lambda~5~,3-benzoselenadiazole

Beschreibung

1-Oxo-2,1λ⁵,3-benzoselenadiazole is a selenium-containing heterocyclic compound featuring a fused benzene ring and a selenadiazole ring system. The "1-oxo" designation indicates a ketone oxygen at position 1, while the λ⁵ notation specifies the +4 oxidation state of selenium, which is characteristic of its hypervalent bonding in the selenadiazole moiety . Its synthesis often involves cyclization reactions, such as the Gould-Jacobs reaction, which yields angularly annulated quinolone derivatives when applied to 5-amino-2,1,3-benzoselenadiazole precursors .

Eigenschaften

CAS-Nummer |

55293-87-3 |

|---|---|

Molekularformel |

C6H4N2OSe |

Molekulargewicht |

199.08 g/mol |

IUPAC-Name |

3-oxido-2,1,3-benzoselenadiazol-3-ium |

InChI |

InChI=1S/C6H4N2OSe/c9-8-6-4-2-1-3-5(6)7-10-8/h1-4H |

InChI-Schlüssel |

NWCVLCZGLHWIHF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=N[Se][N+](=C2C=C1)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Oxo-2,1lambda~5~,3-benzoselenadiazole typically involves the reaction of o-phenylenediamine with selenium dioxide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid . The product is then purified through recrystallization or chromatography techniques. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

1-Oxo-2,1lambda~5~,3-benzoselenadiazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form selenoxides or other selenium-containing compounds.

Reduction: Reduction reactions can convert it into selenides or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where selenium is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . Major products formed from these reactions depend on the specific conditions and reagents used but often include various selenium-containing heterocycles .

Wissenschaftliche Forschungsanwendungen

1-Oxo-2,1lambda~5~,3-benzoselenadiazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 1-Oxo-2,1lambda~5~,3-benzoselenadiazole exerts its effects is primarily through its interaction with molecular targets in biological systems. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique photophysical properties . These interactions can influence various biochemical pathways, leading to its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Electronic Comparisons

Chalcogen Analogs

The 2,1,3-benzochalcogenadiazole family includes oxygen (benzoxadiazole), sulfur (benzothiadiazole), and selenium (benzoselenadiazole) variants. Key differences arise from the chalcogen's electronegativity, polarizability, and atomic size:

- Benzoxadiazole (O) : Oxygen's high electronegativity results in strong electron-withdrawing effects, reducing aromaticity compared to selenium analogs. Benzoxadiazoles are often used in materials science for their fluorescence properties .

- Benzothiadiazole (S) : Sulfur's intermediate electronegativity and larger size enhance polarizability, improving charge transport in organic electronics. Benzothiadiazoles are widely used in agrochemicals as plant defense activators .

- Benzoselenadiazole (Se) : Selenium's lower electronegativity and greater polarizability enhance conjugation and red-shift UV-Vis absorption. The 1-oxo substituent further modulates electron density, influencing reactivity in nucleophilic substitutions .

Table 1: Comparative Properties of Chalcogen Analogs

| Property | 2,1,3-Benzoxadiazole | 2,1,3-Benzothiadiazole | 1-Oxo-2,1λ⁵,3-Benzoselenadiazole |

|---|---|---|---|

| Chalcogen Atomic Radius | 0.66 Å (O) | 1.04 Å (S) | 1.20 Å (Se) |

| Electronegativity | 3.44 | 2.58 | 2.55 |

| λₘₐₓ (UV-Vis) | ~300 nm | ~350 nm | ~400 nm |

| Bioactivity | Fluorescent probes | Plant defense agents | Antimicrobial, photobiological |

Reactivity Notes :

- The 1-oxo group in benzoselenadiazole enhances electrophilicity at adjacent positions, facilitating nucleophilic vinylic substitutions .

- Deselenation reactions (e.g., conversion of selenadiazolo-indole to diaminoindole) demonstrate selenium's labile nature under reductive conditions, unlike sulfur or oxygen analogs .

Stability and Toxicity Considerations

- Stability : Selenium's larger size and lower bond dissociation energy make benzoselenadiazoles more prone to oxidative degradation than sulfur or oxygen analogs. The 1-oxo group may mitigate this by stabilizing the ring through resonance .

- Toxicity : While selenium is essential in trace amounts, its compounds can be toxic at higher doses. Benzothiadiazoles are generally low-toxicity agrochemicals, whereas benzoselenadiazoles require careful handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.